molecular formula C16H11F3O3 B6400592 3-(4-Acetylphenyl)-5-trifluoromethylbenzoic acid, 95% CAS No. 1261973-52-7

3-(4-Acetylphenyl)-5-trifluoromethylbenzoic acid, 95%

Cat. No. B6400592
CAS RN: 1261973-52-7
M. Wt: 308.25 g/mol
InChI Key: SYUQJVGUMHCUNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Acetylphenyl)-5-trifluoromethylbenzoic acid, 95% (herein referred to as 3-AP-5-TFMB) is a compound with a wide range of applications in the scientific and medical fields. It is a type of trifluoromethylbenzoic acid (TFMB) and is a derivative of acetylphenol, which is a type of phenol. It is a white powder that is soluble in water, alcohol, and other organic solvents. 3-AP-5-TFMB is widely used in chemical synthesis, medicinal chemistry, and biochemistry, and it has been studied extensively in the scientific community in recent years.

Mechanism of Action

3-AP-5-3-(4-Acetylphenyl)-5-trifluoromethylbenzoic acid, 95% is a type of trifluoromethylbenzoic acid, which is known to act as an inhibitor of certain enzymes. In particular, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays an important role in inflammation and pain. It has also been shown to inhibit the activity of aromatase, which is an enzyme that is involved in the synthesis of estrogen.
Biochemical and Physiological Effects
3-AP-5-3-(4-Acetylphenyl)-5-trifluoromethylbenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, which are likely due to its ability to inhibit the activity of cyclooxygenase-2 (COX-2). It has also been shown to have anti-cancer effects, which are likely due to its ability to inhibit the activity of aromatase. In addition, it has been shown to have antioxidant and neuroprotective effects, which are likely due to its ability to scavenge free radicals and protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

3-AP-5-3-(4-Acetylphenyl)-5-trifluoromethylbenzoic acid, 95% is a useful compound for laboratory experiments due to its wide range of applications. It is relatively easy to synthesize, and it is relatively stable in the presence of light and heat. It is also relatively soluble in a variety of solvents, making it easy to work with in the laboratory. However, it is important to note that 3-AP-5-3-(4-Acetylphenyl)-5-trifluoromethylbenzoic acid, 95% is a potent inhibitor of certain enzymes, and it should be handled with caution in the laboratory.

Future Directions

There are a variety of potential future directions for the study of 3-AP-5-3-(4-Acetylphenyl)-5-trifluoromethylbenzoic acid, 95%. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery and medicinal chemistry. Additionally, further research into its synthesis and its solubility in different solvents could lead to new and improved methods for its synthesis and use in the laboratory. Finally, further research into its potential therapeutic applications could lead to the development of novel drugs and treatments.

Synthesis Methods

3-AP-5-3-(4-Acetylphenyl)-5-trifluoromethylbenzoic acid, 95% can be synthesized by a variety of methods. One common method involves the reaction of 4-acetylphenol with trifluoromethanesulfonic anhydride in the presence of a base. This reaction yields 3-AP-5-3-(4-Acetylphenyl)-5-trifluoromethylbenzoic acid, 95% as the main product, along with other byproducts. Another method involves the reaction of 4-acetylphenol with trifluoromethanesulfonic acid in the presence of a base. This reaction also yields 3-AP-5-3-(4-Acetylphenyl)-5-trifluoromethylbenzoic acid, 95% as the main product, along with other byproducts.

Scientific Research Applications

3-AP-5-3-(4-Acetylphenyl)-5-trifluoromethylbenzoic acid, 95% has been studied extensively in the scientific community in recent years. It has been used in a variety of research applications, including drug discovery, medicinal chemistry, and biochemistry. It has been used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a reagent in a variety of reactions, including reductive amination, acylation, and oxidation reactions.

properties

IUPAC Name

3-(4-acetylphenyl)-5-(trifluoromethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3O3/c1-9(20)10-2-4-11(5-3-10)12-6-13(15(21)22)8-14(7-12)16(17,18)19/h2-8H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUQJVGUMHCUNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689792
Record name 4'-Acetyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261973-52-7
Record name 4′-Acetyl-5-(trifluoromethyl)[1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261973-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Acetyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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